4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
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Overview
Description
4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Pharmacokinetics
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Action Environment
The synthesis and functionalization of piperidine derivatives are known to be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-(hydroxymethyl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-((3-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile.
Reduction: 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile: Similar structure but with a different substitution pattern on the piperidine ring.
4-((3-(Methoxymethyl)piperidin-1-yl)methyl)benzonitrile: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a benzonitrile moiety, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-8-12-3-5-13(6-4-12)9-16-7-1-2-14(10-16)11-17/h3-6,14,17H,1-2,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLDZRQZSKBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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